molecular formula C7H3Cl2FN2 B13919187 5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B13919187
Molekulargewicht: 205.01 g/mol
InChI-Schlüssel: YFEDMDJJRNSGOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of chlorine and fluorine atoms at the 5th, 6th, and 4th positions, respectively, on the pyrrolo[2,3-b]pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 2,3-dichloropyridine, with appropriate reagents to introduce the fluorine atom at the desired position. The reaction conditions often include the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides and reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to 5,6-Dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine include:

Uniqueness

What sets this compound apart is the specific arrangement of chlorine and fluorine atoms on the pyrrolo[2,3-b]pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C7H3Cl2FN2

Molekulargewicht

205.01 g/mol

IUPAC-Name

5,6-dichloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H3Cl2FN2/c8-4-5(10)3-1-2-11-7(3)12-6(4)9/h1-2H,(H,11,12)

InChI-Schlüssel

YFEDMDJJRNSGOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC2=NC(=C(C(=C21)F)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.